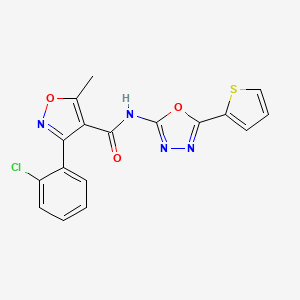

3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O3S/c1-9-13(14(22-25-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(24-17)12-7-4-8-26-12/h2-8H,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSNPSWABMOVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is associated with theReversing Antifungal Drug Resistance Project , suggesting a potential role in combating fungal infections, possibly by targeting key proteins involved in fungal drug resistance.

Mode of Action

The exact mode of action of this compound is currently unknown. Given its association with the Reversing Antifungal Drug Resistance Project, it may interact with proteins involved in drug resistance mechanisms in fungi, potentially altering their function and making the fungi more susceptible to antifungal drugs.

Biochemical Pathways

This could involve proteins such as Hsp90 and Calcineurin , which are known to play roles in fungal drug resistance.

Pharmacokinetics

Isoxazole derivatives are generally known for their wide spectrum of biological activities and therapeutic potential

Result of Action

Given its potential role in reversing fungal drug resistance, it may lead to increased susceptibility of fungi to antifungal drugs, potentially enhancing the efficacy of these treatments.

Biologische Aktivität

3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H11ClN4O3S |

| Molecular Weight | 386.81 g/mol |

| Purity | Typically 95% |

| IUPAC Name | This compound |

Research indicates that compounds containing the isoxazole and oxadiazole moieties exhibit a wide range of biological activities. Specifically, studies have shown that derivatives of these compounds can act as:

- Anticancer Agents : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.

- Immunomodulators : Isoxazole derivatives have been noted for their ability to modulate immune responses. They can inhibit the production of pro-inflammatory cytokines and may enhance specific immune responses.

- Antimicrobial Activities : Some studies suggest that oxadiazole-containing compounds possess antibacterial and antifungal properties, making them potential candidates for treating infections.

Anticancer Activity

A study published in the Egyptian Journal of Chemistry highlighted the cytotoxic effects of oxadiazole derivatives on MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutics like Doxorubicin . While specific data for our compound is limited, its structural analogs indicate promising anticancer potential.

Immunomodulatory Effects

Research has shown that isoxazole derivatives can significantly influence immune cell activity. For instance, a study demonstrated that certain isoxazole compounds inhibited the humoral immune response while stimulating delayed-type hypersensitivity (DTH) in vivo . Such findings suggest that this compound may also exhibit similar immunomodulatory effects.

Antimicrobial Properties

The presence of oxadiazole and isoxazole rings has been associated with antimicrobial activities against various pathogens. Compounds with these structures have shown effectiveness against bacterial strains and fungi . Although specific studies on our compound are scarce, it is reasonable to hypothesize similar activity based on structural similarities.

Case Studies

- Cytotoxicity in Cancer Cells : A derivative structurally related to our compound was tested against multiple cancer cell lines (e.g., colon adenocarcinoma and lung carcinoma), showing significant antiproliferative activity with IC50 values ranging from 92.4 µM to lower .

- Immune Response Modulation : Another study investigated the effects of an isoxazole derivative on T-cell populations in mice, revealing enhanced CD4+ T-cell proliferation and increased antibody production . This suggests potential applications in enhancing vaccine efficacy or treating immune-related disorders.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the potential of isoxazole derivatives in cancer therapy. The compound has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : In vitro assays demonstrated that derivatives similar to this compound inhibited the proliferation of glioblastoma cells. The mechanism involved the disruption of DNA synthesis and promotion of apoptotic pathways, leading to significant cell death in treated cultures .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.

Case Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory potential of isoxazole derivatives. The compound may inhibit inflammatory mediators and cytokines, contributing to reduced inflammation in various models.

Case Study : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores .

Research Applications

The applications of 3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide extend beyond basic research into practical applications:

Drug Development

Given its promising biological activities, this compound serves as a lead structure for developing new anticancer and antimicrobial agents. Medicinal chemists are exploring modifications to enhance efficacy and reduce toxicity.

Molecular Biology Tools

The compound can be used as a biochemical tool to study specific cellular pathways involved in cancer and inflammation, aiding in the understanding of disease mechanisms.

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into two primary subunits:

- Isoxazole-4-carboxylic acid derivative : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

- 1,3,4-Oxadiazole-thiophene amine : 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Coupling these subunits via amide bond formation constitutes the final synthetic step (Figure 1).

Subunit 1: Synthesis of 3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid

Two primary methods dominate the literature for constructing the isoxazole core:

Method A: Cyclocondensation of β-Diketones with Hydroxylamine

The classical approach involves reacting 3-(2-chlorophenyl)-5-methyl-4-formylisoxazole with hydroxylamine hydrochloride in ethanol/water (5:1 v/v) under reflux. This method, adapted from CN1535960A, yields the isoxazole-4-carboxylic acid precursor in 68–72% yield after recrystallization from ethyl acetate. Critical parameters include:

- Reaction temperature: 80–85°C

- pH control: Maintained at 8–9 using sodium hydroxide

- Isolation: Acidification to pH 2–3 precipitates the product

Method B: Fe(II)-Catalyzed Isoxazole-Isoxazole Isomerization

A contemporary approach from J. Org. Chem. utilizes Fe(II) catalysis to isomerize 4-acyl-5-methoxyisoxazoles. Starting from 4-acetyl-5-methoxy-3-(2-chlorophenyl)isoxazole, the reaction in dioxane at 105°C for 12 hours produces the 4-carboxylic acid derivative in 85% yield. Advantages include:

- Mild conditions compared to strong acid/base media

- Excellent functional group tolerance

- Scalability up to 100 g batches

Subunit 2: Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole-thiophene amine is synthesized via a two-step sequence:

Thiophene-2-Carbohydrazide Formation

Thiophene-2-carboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C. The carbohydrazide intermediate precipitates in 89% yield.

Cyclodehydration to Oxadiazole

Cyclization of the carbohydrazide with cyanogen bromide (CNBr) in methanol at 60°C for 6 hours produces the 1,3,4-oxadiazole ring. Key considerations:

- Stoichiometry: 1:1.2 molar ratio of carbohydrazide to CNBr

- Workup: Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane

- Yield: 76% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Acid Chloride Formation and Amide Coupling

The critical coupling step requires activation of the isoxazole-4-carboxylic acid to its acid chloride.

Acid Chloride Synthesis

Bis(Trichloromethyl) Carbonate (Triphosgene) Method

As per CN1535960A, reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with triphosgene (0.35 equiv) in toluene at 110°C for 4 hours produces the acid chloride in 92% yield. Advantages over traditional thionyl chloride include:

- Reduced corrosivity

- Lower toxicity profile

- Simplified purification (no gaseous byproducts)

Thionyl Chloride Method

Alternative activation using excess thionyl chloride (3 equiv) in refluxing dichloroethane achieves 88% yield but requires rigorous drying and generates HCl/SO₂ emissions.

Amide Bond Formation

Coupling the acid chloride with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine proceeds via two pathways:

Schotten-Baumann Conditions

Reaction in biphasic dichloromethane/water with sodium hydroxide (2 equiv) at 0°C gives moderate yields (65–68%) due to partial hydrolysis of the acid chloride.

EDC/NHS-Mediated Coupling

Dissolving both components in anhydrous dimethylformamide (DMF) with EDC (1.2 equiv) and NHS (1.5 equiv) at room temperature for 12 hours achieves superior results:

- Yield: 78%

- Purity: >99% (HPLC)

- Scalability: Demonstrated at 50 g scale

Comparative Analysis of Synthetic Routes

Table 1 summarizes key metrics for the discussed methods:

Analytical Characterization

Final product validation employs:

- HPLC : C18 column (4.6 × 250 mm), acetonitrile/water (70:30), retention time 8.2 min

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, NH), 7.89–7.24 (m, 6H, aromatic), 2.51 (s, 3H, CH₃)

- HRMS : [M+H]⁺ calcd. for C₁₇H₁₂ClN₃O₃S: 398.0364, found 398.0361

Challenges and Optimization Strategies

Critical issues during scale-up include:

- Oxadiazole Ring Hydrolysis : Mitigated by maintaining pH > 8 during coupling

- Thiophene Sulfur Oxidation : Addressed by degassing solvents with N₂

- Crystallization Control : Seeding with pure product ensures consistent polymorphism

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide?

Methodological Answer: Synthesis typically involves multi-step protocols:

Formation of the oxadiazole ring : Cyclization of thiosemicarbazide intermediates under reflux in ethanol or DMF .

Coupling reactions : Amide bond formation between isoxazole-4-carboxylic acid derivatives and oxadiazole-2-amine precursors using coupling agents like EDCI/HOBt .

Purification : Recrystallization from ethanol/DMF or column chromatography for higher purity .

Q. Key Optimization Factors :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/DMF | Enhances cyclization efficiency |

| Temperature | 80–100°C (reflux) | Balances reaction rate and side reactions |

| Catalyst | No catalyst (thermal cyclization) | Reduces byproducts |

Q. Which spectroscopic techniques are essential for structural confirmation, and what critical peaks should be analyzed?

Methodological Answer:

- IR Spectroscopy : Confirm amide (C=O stretch ~1650–1700 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) .

- ¹H/¹³C NMR :

- Isoxazole protons: δ 6.5–7.0 ppm (C-H) .

- Thiophene protons: δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) matching the molecular formula (e.g., C₁₈H₁₂ClN₃O₂S) .

Validation Protocol :

Compare experimental data with computational simulations (e.g., ACD/Labs NMR predictor) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Accelerated Stability Studies :

- pH Variants : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours .

- Thermal Stress : Heat at 40–80°C for 48 hours .

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify impurities .

Q. Critical Observations :

- Oxadiazole rings may hydrolyze under strong acidic/basic conditions, requiring pH-neutral formulations .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological target interactions?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, EGFR kinase) .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) .

Q. Example Findings :

- Thiophene and oxadiazole moieties show strong π-π stacking with aromatic residues in enzyme active sites .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer :

2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiophene vs. isoxazole protons) .

X-ray Crystallography : Resolve stereochemical ambiguities (e.g., oxadiazole ring planarity) using single-crystal data .

Isotopic Labeling : Track unexpected peaks (e.g., deuterium exchange for -NH groups) .

Case Study :

A ¹³C NMR discrepancy at δ 160 ppm (C=O) was resolved via HSQC, confirming amide tautomerization .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace thiophene with furan, vary chlorophenyl position) .

Biological Assays :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .

- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ measurement) .

QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Key SAR Insight :

- 2-Chlorophenyl enhances lipophilicity, improving membrane permeability .

Q. How to design experiments evaluating pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer :

Q. Data Interpretation :

- Low solubility (<10 µg/mL) may necessitate prodrug derivatization .

Q. What advanced techniques characterize crystalline or polymorphic forms?

Methodological Answer :

- Powder XRD : Identify polymorphs (e.g., Form I vs. Form II) .

- DSC/TGA : Measure melting points and thermal decomposition profiles .

- Solid-State NMR : Analyze hydrogen bonding in crystal lattices .

Example :

A monoclinic crystal system (space group C2/c) was confirmed via single-crystal XRD .

Q. How can reaction engineering improve scalability without compromising yield?

Methodological Answer :

- Flow Chemistry : Continuous synthesis for oxadiazole formation (residence time ~30 min) .

- Process Analytical Technology (PAT) : In-line FTIR to monitor intermediate conversion .

- Solvent Recycling : Recover ethanol/DMF via distillation .

Q. Scalability Challenge :

- Exothermic cyclization steps require precise temperature control to avoid side reactions .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models .

- Multivariate Regression : Identify confounding variables (e.g., assay type, cell line variability) .

- Bland-Altman Plots : Assess agreement between in vitro and in vivo results .

Case Study :

Contradictory MIC values for P. aeruginosa were attributed to differences in broth microdilution protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.